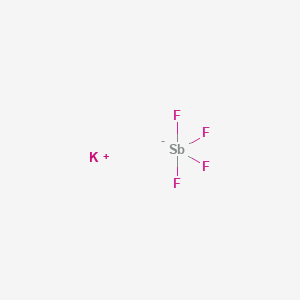

Potassium tetrafluoroantimonate

Description

Properties

IUPAC Name |

potassium;tetrafluorostibanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.K.Sb/h4*1H;;/q;;;;+1;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRVDMBZMXDYCA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4KSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201047972 | |

| Record name | Potassium tetrafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.852 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15273-81-1 | |

| Record name | Potassium tetrafluoroantimonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201047972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Potassium Tetrafluoroantimonate and Its Polymorphs

Solution-Based Growth Techniques: Principles and Control Parameters

Solution-based growth techniques are widely employed for the synthesis of high-purity crystalline materials like potassium tetrafluoroantimonate. These methods involve dissolving precursors in a suitable solvent, followed by controlled precipitation or crystallization of the desired product. Key control parameters include solvent choice, precursor concentration, temperature, and evaporation rate, all of which influence the nucleation and growth kinetics, thereby determining the size, morphology, and structural perfection of the resulting crystals.

The slow evaporation technique is a straightforward and effective method for producing single crystals of this compound. researchgate.net This method relies on the gradual removal of a solvent from a saturated solution at a constant temperature, leading to a slow increase in solute concentration and subsequent crystal growth. jetir.org For KSbF₄, this process typically involves dissolving stoichiometric amounts of appropriate precursors in a solvent and allowing the solvent to evaporate over a period of weeks. researchgate.netjetir.org The slow rate of evaporation is crucial for allowing large, well-defined crystals to form. Research has demonstrated the successful synthesis of Potassium Tetra Fluoro Antimonate Crystal (KSbF₄) using this technique, yielding crystals suitable for structural and optical analysis. researchgate.net

Liquid phase synthesis offers another robust route to obtaining this compound. This approach can be more rapid than slow evaporation and provides good control over the product's stoichiometry and morphology. This compound is recognized as an air-stable crystalline F⁻ ion conductor that can be effectively synthesized by a liquid phase method. researchgate.netresearchgate.net One common method involves the reaction of antimony(III) oxide with potassium hydroxide (B78521) and hydrogen fluoride (B91410) in an aqueous solution. lookchem.com The reaction can be summarized as neutralizing a solution containing the precursors with KOH, followed by mild heating. lookchem.com This method is particularly noted for its simplicity and stability of the resulting product in air. researchgate.net

Solid-State Reaction Pathways and Mechanochemical Routes

Solid-state and mechanochemical methods provide solvent-free alternatives for the synthesis of this compound, often leading to products with unique properties.

Solid-state reactions involve the direct reaction of powdered precursors at elevated temperatures. A simple solid-state route has been successfully developed to synthesize the β-polymorph of KSbF₄. sciengine.comcdut.edu.cn This method avoids the use of hazardous solvents like hydrofluoric acid and can produce material with high ionic conductivity. sciengine.com

Mechanochemical synthesis is a technique where mechanical energy, typically from grinding or milling, is used to induce chemical reactions and phase transformations. researchgate.netrsc.org This method can produce nanostructured materials with a high concentration of defects, which can enhance properties like ionic conductivity. researchgate.netresearchgate.net For related fluoride materials, mechanochemical synthesis has been shown to be effective by simply milling the initial precursor powders for several hours without subsequent heat treatment. researchgate.net This approach has been noted for producing materials with enhanced conductivity due to smaller crystallite sizes and introduced defects. researchgate.net

Targeted Synthesis of Specific Polymorphic Forms (e.g., α-KSbF₄ and β-KSbF₄)

This compound is known to exist in at least two polymorphic forms, α-KSbF₄ and β-KSbF₄, which differ in their crystal structures. The α-polymorph consists of tetrameric [Sb₄F₁₆]⁴⁻ complexes, while the β-polymorph is built from dimeric [Sb₂F₈]²⁻ complex anions. researchgate.netresearchgate.net

The synthesis of the β-KSbF₄ polymorph has been achieved through liquid phase methods. researchgate.netresearchgate.net Crystals of this previously unknown polymorph were synthesized and their orthorhombic crystal structure was determined. researchgate.netresearchgate.net The specific conditions of the liquid phase synthesis, such as precursor concentration and temperature, can be tuned to favor the formation of the β-phase over the α-phase. The transition from the α- to the β-phase has also been observed in studies involving doping with rubidium (Rb). researchgate.net

| Polymorph | Crystal System | Space Group | Key Structural Unit |

| α-KSbF₄ | Orthorhombic | Not specified in sources | Tetrameric [Sb₄F₁₆]⁴⁻ complexes |

| β-KSbF₄ | Orthorhombic | Pmn2₁ | Dimeric [Sb₂F₈]²⁻ complexes |

Crystallographic Data for β-KSbF₄ researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| a | 8.1631(5) Å |

| b | 7.8563(5) Å |

| c | 6.5396(4) Å |

| Volume | 419.40(5) ų |

| Z | 4 |

| Calculated Density | 3.751 g/cm³ |

Control of Lattice Defects and Non-Stoichiometry during Synthesis

The controlled introduction of lattice defects and non-stoichiometry is a key strategy for enhancing the ionic conductivity of materials like KSbF₄. Defects such as vacancies can create pathways for ion movement through the crystal lattice.

Effect of Heat Treatment on β-KSbF₄ researchgate.netresearchgate.net

| Property | Before Heat Treatment | After Heat Treatment (at 550 K) |

|---|---|---|

| Stoichiometry | KSbF₄ | β-KSb₁₋δF₄₋₃δ (δ = 0.54) |

| Sb Vacancies | Low | ~54% |

| F Vacancies | Low | ~41% |

| Ionic Conductivity | Lower (e.g., 10⁻⁶ S cm⁻¹) | Higher (e.g., 10⁻⁴ S cm⁻¹) |

Impact of Non-Stoichiometry on Material Composition and Structure

Non-stoichiometry in this compound (KSbF₄) significantly influences its material composition and crystal structure, leading to the formation of different polymorphs and the introduction of lattice defects. These variations, in turn, affect the material's properties.

The synthesis of this compound can result in at least two polymorphs, α-KSbF₄ and β-KSbF₄. The α-form is characterized by tetrameric [Sb₄F₁₆]⁴⁻ complexes, which are composed of SbF₅E bipyramids. In contrast, the β-polymorph, a previously unknown form, consists of dimeric [Sb₂F₈]²⁻ anions. researchgate.net These dimers are formed from trigonal SbF₄E and tetragonal SbF₅E bipyramids that share a common vertex. researchgate.net The crystal structure of β-KSbF₄ is orthorhombic, belonging to the Pmn2₁ space group. researchgate.net

The transition between these phases can be influenced by the chemical composition. For instance, in studies of K₁₋ₓRbₓSbF₄, phase transitions from the α- to the β-phase were observed for all chemical compositions, while no such transition occurred in pure RbSbF₄. researchgate.net This suggests that the presence and ratio of potassium to other cations can dictate the resulting crystal structure.

Furthermore, intentional introduction of non-stoichiometry through methods like heat treatment can create lattice defects, which can drastically alter the material's properties. For example, heating β-KSbF₄ just below its melting temperature (550 K) can introduce a significant number of lattice defects, represented by the formula β-KSb₁-δF₄-₃δ (where δ = 0.54). researchgate.net This antimony deficiency and the associated fluoride ion vacancies have been shown to dramatically increase the fluoride ion conductivity of the material. researchgate.net

The table below summarizes the crystallographic data for the β-polymorph of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 8.1631(5) |

| b (Å) | 7.8563(5) |

| c (Å) | 6.5396(4) |

| V (ų) | 419.40(5) |

| Z | 4 |

| dcalc (g/cm³) | 3.751 |

| F(000) | 424 |

Advanced Structural Elucidation of Potassium Tetrafluoroantimonate

Single Crystal X-Ray Diffraction Analysis for Polymorphic Formsinfona.plresearchgate.netaps.orgthermofisher.com

Single crystal X-ray diffraction has been a pivotal technique in uncovering the complex structural chemistry of potassium tetrafluoroantimonate, revealing the existence of at least two distinct polymorphs, designated α-KSbF₄ and β-KSbF₄. researchgate.net This method allows for the precise determination of atomic positions within the crystal lattice, providing a definitive understanding of the compound's three-dimensional structure. thermofisher.com

Crystallographic studies have successfully identified the crystal systems and space groups for the different polymorphs of KSbF₄. One common form, α-KSbF₄, crystallizes in the orthorhombic system with the space group Pmmn. A more recently identified polymorph, β-KSbF₄, also belongs to the orthorhombic crystal system but is defined by the space group Pmn21. researchgate.net

| Polymorph | Crystal System | Space Group |

| α-KSbF₄ | Orthorhombic | Pmmn |

| β-KSbF₄ | Orthorhombic | Pmn21 researchgate.net |

A key structural feature of this compound is the organization of its anionic units into complex architectures. The two known polymorphs are distinguished by the nature of these anionic complexes. The α-KSbF₄ form is characterized by the presence of tetrameric [Sb₄F₁₆]⁴⁻ complexes. researchgate.net In contrast, the β-KSbF₄ polymorph features dimeric complex anions, specifically [Sb₂F₈]²⁻. researchgate.net These dimeric anions are formed from the linkage of trigonal SbF₄E and tetragonal SbF₅E bipyramids sharing a common vertex. researchgate.net

The coordination sphere in this compound is defined by the arrangement of fluorine atoms around the central antimony atom. The anionic complexes are composed of fundamental units such as SbF₄E and SbF₅E bipyramids. researchgate.net In analogous structures like potassium tetrafluoroaluminate (KAlF₄), the potassium ion (K⁺) is bonded to eight equivalent fluorine (F⁻) atoms with K-F bond lengths of approximately 2.87 Å. materialsproject.org The Al³⁺ ion in that structure is bonded to six F⁻ atoms with Al-F bond lengths ranging from 1.77 Å to 1.80 Å. materialsproject.org These values provide a reference for the expected interatomic distances in the coordination environment of this compound.

Powder X-Ray Diffraction for Crystalline Phase Identification and Lattice Parameter Refinementinfona.pl

Powder X-ray diffraction (PXRD) serves as a crucial tool for confirming the crystalline nature of synthesized this compound and for identifying its specific polymorphic phase. researchgate.net This technique is instrumental in distinguishing between the α and β forms of KSbF₄ based on their unique diffraction patterns. researchgate.net Furthermore, PXRD data allows for the precise refinement of lattice parameters. For the β-KSbF₄ polymorph, the lattice parameters have been determined as follows. researchgate.net

| Lattice Parameter | Value (Å) |

| a | 8.1631(5) researchgate.net |

| b | 7.8563(5) researchgate.net |

| c | 6.5396(4) researchgate.net |

Structural Implications of Polymorphism and Phase Transitionsinfona.plresearchgate.net

The existence of polymorphism in this compound has significant structural implications. The primary distinction between the α and β forms lies in the architecture of the anionic complex: the α-form is built from tetrameric [Sb₄F₁₆]⁴⁻ units, while the β-form consists of dimeric [Sb₂F₈]²⁻ units. researchgate.net This fundamental difference in the anionic assembly leads to distinct crystal packing and, consequently, different physical properties for each polymorph. Studies have shown that phase transitions can occur between the α- and β-phases, indicating that the structure of the material can be altered under different conditions, such as changes in temperature. researchgate.net

In Depth Spectroscopic Characterization of Potassium Tetrafluoroantimonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For potassium tetrafluoroantimonate, ¹⁹F NMR is particularly informative for studying the tetrafluoroantimonate anion ([SbF₄]⁻).

The ¹⁹F nucleus possesses a nuclear spin of 1/2, making it highly suitable for NMR studies with high sensitivity. colorado.edu In the solid state, the ¹⁹F NMR spectrum of KSbF₄ is dictated by several key factors: the chemical shielding of the fluorine nuclei, the strong homonuclear dipolar interactions between adjacent fluorine atoms, and the heteronuclear coupling to the antimony (Sb) isotopes (¹²¹Sb and ¹²³Sb), both of which are quadrupolar.

The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. For inorganic fluorides, the chemical shift can vary over a wide range. For instance, the ¹⁹F chemical shift for aqueous fluoride (B91410) ions (in KF) is approximately -125 ppm relative to CFCl₃, while for SF₆ it is +57.42 ppm. colorado.edu The shielding is influenced by the polarity of the Sb-F bond and the proximity of the K⁺ cation. researchgate.net

In a static solid sample, the ¹⁹F NMR signal would be extremely broad due to strong ¹⁹F-¹⁹F dipolar coupling. To obtain high-resolution spectra, techniques like Magic Angle Spinning (MAS) are employed. researchgate.net Even with MAS, the spectrum can be complex due to scalar coupling (J-coupling) and residual dipolar coupling to the antimony nuclei. Since both stable antimony isotopes have large quadrupole moments, this results in complex lineshapes that can provide detailed information about the symmetry of the fluorine environment and the magnitude of the electric field gradient at the Sb nucleus.

Variable-temperature ¹⁹F NMR experiments can reveal information about the dynamics of the [SbF₄]⁻ anion. Changes in the spectral lineshape, such as narrowing with increasing temperature, can indicate the onset of molecular motion, like the reorientation of the anion within the crystal lattice.

While the ideal KSbF₄ structure contains no protons, ¹H NMR spectroscopy serves as a highly sensitive tool for detecting and characterizing proton-containing impurities or analogous hydrated structures. The presence of water of hydration, for instance, would be readily detectable. ¹H NMR can be used to quantify the degree of hydration by analyzing the signals of the water molecules. researchgate.net

Furthermore, if protonated species were present, ¹H NMR could provide insights into their mobility. The width of the proton signal is related to the strength of the dipolar interactions between protons. Narrower lines at higher temperatures often suggest increased mobility, such as the tumbling of water molecules or proton exchange processes.

NMR parameters are intrinsically linked to the crystal structure. The number of distinct signals in a high-resolution solid-state NMR spectrum corresponds to the number of crystallographically inequivalent nuclei in the asymmetric unit of the crystal (Z'). nih.gov Therefore, a ¹⁹F MAS NMR spectrum showing a single set of resonances would suggest that all four fluorine atoms in the [SbF₄]⁻ unit are crystallographically equivalent, or are rapidly exchanging on the NMR timescale.

The crystal structure of KSbF₄ reveals the precise geometry of the [SbF₄]⁻ anion, including Sb-F bond lengths and F-Sb-F bond angles. These structural parameters directly influence NMR observables:

Chemical Shift Anisotropy (CSA): The chemical shielding of the fluorine nucleus is generally anisotropic (direction-dependent). The CSA is determined by the local electronic symmetry around the fluorine atom, which is a direct consequence of the crystal structure.

Dipolar Coupling: The magnitude of the dipolar coupling between nuclei depends on the inverse cube of the distance between them. These distances are precisely defined by the crystal structure.

Quadrupolar Coupling: The interaction of the Sb nucleus with the electric field gradient is highly sensitive to the symmetry of the charge distribution around it, which is dictated by the arrangement of the fluoride ions in the [SbF₄]⁻ complex.

The correlation between these NMR parameters and the crystal structure is a cornerstone of the field of NMR crystallography, which aims to refine or solve crystal structures using solid-state NMR data as a complement to diffraction methods. nih.gov

| NMR Parameter | Structural/Dynamic Information |

| Isotropic Chemical Shift (δ) | Number of crystallographically distinct fluorine sites; nature of the local electronic environment. |

| Chemical Shift Anisotropy (CSA) | Symmetry of the local electronic environment around the fluorine nucleus. |

| Spin-Spin Coupling (J) | Through-bond connectivity between nuclei (e.g., ¹⁹F-¹²¹/¹²³Sb). |

| Dipolar Coupling | Internuclear distances (e.g., F-F, F-Sb distances). |

| Quadrupolar Coupling (Cq of Sb) | Symmetry of the electric field gradient at the antimony nucleus, reflecting the geometry of the [SbF₄]⁻ anion. |

| Linewidth / Relaxation Times | Rate and type of molecular motion (e.g., anionic reorientation). |

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide a characteristic "fingerprint" of the compound, with selection rules determining which vibrational modes are active in each technique. For a molecule with a center of symmetry, Raman active modes are typically IR inactive, and vice-versa (rule of mutual exclusion). youtube.com FTIR measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. youtube.comnih.gov

The vibrational spectrum of this compound is dominated by the internal modes of the [SbF₄]⁻ anion. The tetrafluoroantimonate anion, assuming a distorted tetrahedral or see-saw geometry based on VSEPR theory (AX₄E), has several expected vibrational modes. These can be broadly categorized as stretching and bending vibrations.

The primary vibrations involve the Sb-F bonds. The Sb-F stretching vibrations are expected at higher frequencies compared to the F-Sb-F bending vibrations due to the larger force constant associated with bond stretching. Based on data from other fluoroantimonate complexes, the Sb-F stretching modes typically appear in the 400-700 cm⁻¹ region, while bending modes are found at lower wavenumbers.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Description |

| ν(Sb-F) | 400 - 700 | FTIR & Raman | Stretching vibrations of the antimony-fluorine bonds. Multiple bands are expected due to symmetric and antisymmetric stretches. |

| δ(F-Sb-F) | 200 - 400 | FTIR & Raman | Bending and scissoring motions of the fluorine atoms around the central antimony atom. |

| Lattice Modes | < 200 | Raman | Low-frequency vibrations involving the motion of the K⁺ cation and the [SbF₄]⁻ anion as a whole within the crystal lattice. |

Crystalline materials can undergo phase transitions as a function of temperature or pressure, leading to changes in their crystal structure. These transitions can be detected by vibrational spectroscopy. aps.org A structural phase transition would alter the local symmetry of the [SbF₄]⁻ anion or its environment within the crystal lattice, resulting in distinct changes in the FTIR and Raman spectra.

Spectroscopic signatures of a phase transition include:

Appearance or Disappearance of Bands: A change in the symmetry of the crystal can alter the selection rules, causing previously forbidden modes to become active or active modes to become forbidden.

Band Splitting: A transition to a lower symmetry phase can lift the degeneracy of vibrational modes, causing a single band to split into multiple components.

Abrupt Shifts in Band Position and Width: The frequencies and widths of vibrational bands are sensitive to the interatomic distances and bonding environment. A phase transition typically causes a sudden change in these parameters.

By monitoring the Raman or FTIR spectra as a function of temperature, it is possible to identify the transition temperatures and gain insight into the structural changes occurring during the phase transition.

Advanced UV-Vis and Photoluminescence Spectroscopy for Electronic Transitions

The electronic properties of this compound (KSbF₄) can be probed using advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. youtube.comlibretexts.org This technique is fundamental in determining the electronic structure of a material, particularly its optical band gap. researchgate.net

For this compound, optical transmission studies reveal that the crystal is transparent in the visible region, a characteristic feature of materials with a wide band gap. researchgate.net The study of the material's absorption pattern is crucial for gathering information about its band structure, energy band gap, and the nature of its electronic transitions. researchgate.net

Photoluminescence spectroscopy is another powerful technique that investigates the light emitted by a material after it has absorbed photons. This emission, or luminescence, occurs when the material returns from an excited electronic state to a lower energy state. The characteristics of the emitted light, such as its wavelength and lifetime, provide insights into the electronic states and relaxation pathways within the material. While photoluminescence is a significant area of study for the broader class of antimony(III) and bismuth(III) hybrid halides, which are known for their interesting emissive properties often dependent on molecular packing, specific photoluminescence data for this compound were not available in the searched literature. rsc.orgnih.gov The study of related antimony halide compounds shows that they can exhibit tunable photoluminescence, suggesting that the electronic structure of the antimony halide complex anions plays a key role. rsc.org

Analysis of Electronic Transitions and Absorption Patterns for Band Structure Information

The analysis of UV-Vis absorption spectra provides direct information about the electronic band structure of this compound. The key parameter obtained from these spectra is the UV cut-off wavelength, which represents the minimum wavelength (and thus maximum energy) of light that the material can absorb. Below this wavelength, the material becomes opaque as the photon energy is sufficient to excite electrons across the band gap.

Research on single crystals of this compound (KSbF₄) has identified a UV cut-off wavelength, although sources report slightly different values of 225 nm and 285 nm. researchgate.net This absorption of high-energy photons corresponds to the promotion of electrons from the valence band to the conduction band.

From the absorption data, the optical band gap (E_g) can be estimated using a Tauc plot. For this compound, the optical band gap has been calculated to be 4.84 eV. researchgate.net This large band gap is consistent with the observation that the material is transparent in the visible spectrum. The magnitude of the band gap indicates that a significant amount of energy is required to initiate electronic transitions, classifying KSbF₄ as an insulator or a wide-band-gap semiconductor. The transitions giving rise to this absorption are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In the case of KSbF₄, these orbitals would be associated with the [SbF₄]⁻ anionic complexes and their interactions within the crystal lattice.

Table 1: Optical Properties of this compound (KSbF₄)

| Property | Reported Value | Source(s) |

|---|---|---|

| UV Cut-off Wavelength | 225 nm | researchgate.net |

| UV Cut-off Wavelength | 285 nm | |

| Optical Band Gap (E_g) | 4.84 eV | researchgate.net |

| Appearance | Transparent in the visible region | researchgate.net |

Correlative Spectroscopic Approaches to Structure-Property Relationships

Understanding the intricate link between a material's atomic structure and its macroscopic properties is a central goal in materials science. A powerful strategy for achieving this is the use of correlative spectroscopic approaches. This methodology involves combining data from multiple spectroscopic techniques to build a comprehensive picture of the material. rsc.orgnih.gov Each technique provides a different piece of the puzzle—for instance, one might probe the local atomic arrangement while another measures electronic states—and by correlating these findings, a more robust structure-property relationship can be established. rsc.orgacs.org

For example, a study might combine X-ray diffraction (to determine crystal structure), with UV-Vis spectroscopy (to measure the electronic band gap), and Raman spectroscopy (to probe vibrational modes related to chemical bonding). By analyzing how the features in these different spectra change in response to stimuli or compositional changes, researchers can deduce how specific structural elements influence the material's electronic and optical properties. acs.org Quantum chemical calculations are also often employed in conjunction with experimental spectroscopy to help interpret the results and forge precise connections between geometric features and spectroscopic signatures. nih.gov

While correlative spectroscopic studies have been effectively used to elucidate the structure-property relationships in other complex materials, such as battery cathodes, specific research applying a formal correlative spectroscopic workflow to this compound was not identified in the searched literature. rsc.orgacs.org Future research employing such a multifaceted approach could provide deeper insights into how the arrangement of potassium cations and tetrafluoroantimonate anions in the orthorhombic crystal structure dictates its observed optical and electronic characteristics.

Theoretical and Computational Investigations on Potassium Tetrafluoroantimonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying solid-state materials like potassium tetrafluoroantimonate.

Optimization of Molecular and Crystal Geometries

A crucial first step in computational analysis is the optimization of the material's geometry to find its most stable, lowest-energy configuration. For this compound, this involves relaxing the positions of the potassium, antimony, and fluorine atoms, as well as the lattice parameters of the crystal unit cell.

A known polymorph, β-KSbF₄, has been synthesized and its crystal structure determined. researchgate.net DFT calculations would typically start with these experimental coordinates and refine them to theoretical equilibrium. The β-KSbF₄ polymorph crystallizes in the orthorhombic system with the space group Pmn2₁. researchgate.net The main structural units are dimeric complex anions, [Sb₂F₈]²⁻, which are formed from the linkage of a trigonal SbF₄E bipyramid and a tetragonal SbF₅E bipyramid (where E represents the stereochemically active lone pair of electrons on the Sb(III) atom). researchgate.net

In contrast, the α-KSbF₄ polymorph is characterized by tetrameric [Sb₄F₁₆]⁴⁻ complexes, which are formed from SbF₅E bipyramids. researchgate.net Computational optimization of both polymorphs is essential to accurately compare their relative stabilities and properties.

Table 1: Crystallographic Data for β-Potassium Tetrafluoroantimonate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pmn2₁ |

| a (Å) | 8.1631(5) |

| b (Å) | 7.8563(5) |

| c (Å) | 6.5396(4) |

| Volume (ų) | 419.40(5) |

| Z | 4 |

Source: Zavodnik, V. E., et al. researchgate.net

Analysis of Electron Density Distribution and Charge Transfer

Once the geometry is optimized, DFT calculations can be used to analyze the electron density distribution throughout the crystal. This reveals the nature of the chemical bonding between the constituent atoms. In this compound, the bonding is primarily ionic between the K⁺ cations and the [SbF₄]⁻ anionic units.

Within the [SbF₄]⁻ complex, the Sb-F bonds exhibit a more covalent character. Analysis of the electron density, for instance through Quantum Theory of Atoms in Molecules (QTAIM) or Bader charge analysis, can quantify the amount of charge transfer between atoms. It is expected that a significant negative charge resides on the fluorine atoms, with the potassium atom being almost fully ionized (K⁺). The antimony atom would be in a +3 oxidation state, but with a calculated Bader charge that is typically lower due to covalent contributions to the Sb-F bonds. The distribution of the electron density also visualizes the stereochemically active lone pair on the antimony(III) center, which is responsible for the distortion in the coordination geometry around antimony.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic displacements allows for the determination of vibrational frequencies (Infrared and Raman spectra). For KSbF₄, these calculations would predict the frequencies associated with the stretching and bending modes of the Sb-F bonds within the [SbF₄]⁻ anions, as well as lattice vibrations involving the K⁺ cations. These predicted spectra are invaluable for interpreting experimental spectroscopic data.

NMR Chemical Shifts: DFT can also predict NMR chemical shifts with a high degree of accuracy. For this compound, the ¹⁹F and ³⁹K NMR spectra would be of particular interest. The calculations would involve determining the magnetic shielding tensors for each unique fluorine and potassium site in the crystal structure. Comparing the computed chemical shifts with experimental values helps in the assignment of signals to specific atomic positions within the crystal lattice. e3s-conferences.org

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

While DFT calculations are typically performed on static, at-temperature structures (0 K), Ab Initio Molecular Dynamics (AIMD) simulations introduce temperature and allow for the study of the dynamic behavior of the system. In AIMD, the forces on the atoms are calculated "on the fly" using DFT at each step of the simulation.

Modeling of Ion Diffusion Pathways and Activation Energies

For materials with potential applications as ionic conductors, understanding the mechanisms and energetics of ion diffusion is critical. AIMD simulations are well-suited for this purpose. In the case of this compound, these simulations could be used to model the diffusion of potassium ions (K⁺) through the crystal lattice.

By tracking the trajectories of the ions over time at elevated temperatures, it is possible to identify the pathways through which diffusion occurs. From these trajectories, the diffusion coefficient can be calculated. Furthermore, techniques such as the Nudged Elastic Band (NEB) method, often used in conjunction with DFT, can be employed to calculate the energy barriers (activation energies) for specific diffusion hops. A low activation energy for K⁺ ion diffusion would suggest that this compound could be a promising solid-state electrolyte.

Comparative Computational Studies with Related Antimony(III) Fluoride (B91410) Complexes

To better understand the properties of this compound, it is useful to perform comparative computational studies with related antimony(III) fluoride complexes. As previously mentioned, KSbF₄ exists in at least two polymorphic forms, α-KSbF₄ and β-KSbF₄, which differ in the arrangement of their anionic units ([Sb₄F₁₆]⁴⁻ vs. [Sb₂F₈]²⁻). researchgate.net

Elucidation of Structure-Stability Relationships through Computational Modeling

Computational modeling and theoretical investigations play a crucial role in understanding the structure-stability relationships of crystalline solids. For this compound (KSbF₄), however, detailed computational studies elucidating these relationships are not extensively available in the public domain. While experimental work has been conducted to determine its crystal structure, comprehensive theoretical calculations such as Density Functional Theory (DFT) that would provide in-depth insights into its electronic structure, bond energies, and stability are limited.

The stable form of this compound at ambient conditions is the β-polymorph (β-KSbF₄). Experimental studies have established its crystal structure, which serves as the fundamental basis for any theoretical modeling. The β-KSbF₄ is known to be an air-stable crystalline solid.

In the absence of direct computational studies on the structure-stability of KSbF₄, the general approach for such an investigation would involve the following theoretical methods:

Ab Initio Molecular Dynamics (AIMD): AIMD simulations could be used to study the behavior of the KSbF₄ crystal lattice at finite temperatures. This would allow for the investigation of its thermal stability, phase transitions, and the dynamics of ion diffusion, which is particularly relevant for compounds being considered for applications such as fluoride ion conductors.

Although specific data tables from computational modeling of this compound are not available, the table below presents the experimentally determined crystallographic data for β-KSbF₄, which would be the input for any such theoretical investigation.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 6.495 |

| b (Å) | 13.784 |

| c (Å) | 6.286 |

Further computational research would be invaluable in providing a deeper, atomistic understanding of the structure-property relationships that govern the stability and potential applications of this compound.

Ionic Transport Phenomena and Solid State Ionics of Potassium Tetrafluoroantimonate

Mechanisms of Fluoride (B91410) Ion Conductivity in Crystalline Lattices

The fluoride ion conductivity in potassium tetrafluoroantimonate (KSbF₄) is fundamentally linked to the mobility of fluoride ions through its crystalline structure. This movement is not seamless but is mediated by imperfections within the crystal lattice. The mechanisms governing this transport are primarily based on the presence and mobility of these lattice defects, which can be either intrinsic to the material or intentionally introduced.

Intrinsic defects in KSbF₄, such as Frenkel and Schottky defects, are naturally occurring imperfections that are in thermodynamic equilibrium with the crystal lattice. Frenkel defects involve an ion being displaced from its regular lattice site to an interstitial site, creating a vacancy-interstitial pair. In the context of KSbF₄, this would primarily involve fluoride ions (F⁻), leading to fluoride vacancies and interstitial fluoride ions, which are crucial for ionic conduction.

Extrinsic defects, on the other hand, are introduced by external factors, such as doping or, notably in the case of KSbF₄, through specific processing conditions like heat treatment. Research has shown that heating β-KSbF₄ just below its melting temperature (around 550 K) can create a significant number of lattice defects. elsevierpure.com This process involves the evaporation of antimony trifluoride (SbF₃) from the bulk material while the main crystal structure is maintained. elsevierpure.com This leads to the formation of a highly defective structure, β-KSb₁₋₀.₅₄F₄₋₁.₆₂, with a large number of vacancies on both the antimony (Sb) and fluorine (F) atomic sites. elsevierpure.com Specifically, this heat treatment can lead to as high as 54% vacancies on Sb sites and 41% on F sites. elsevierpure.com The presence of these fluorine vacancies provides pathways for fluoride ions to hop through the lattice, thereby facilitating diffusion.

The general principle that a size mismatch between doped and host ions in a solid solution can increase the concentration of mobile defects also applies. rsc.org Though not an extrinsic dopant in the traditional sense, the creation of vacancies through heat treatment serves a similar purpose in drastically increasing the concentration of charge carriers (fluoride vacancies).

The direct correlation between the concentration of lattice defects and ionic conductivity is a cornerstone of solid-state ionics. In β-KSbF₄, the introduction of a high concentration of fluorine vacancies via heat treatment has been demonstrated to dramatically enhance fluoride ion conductivity. elsevierpure.comsciengine.com The conductivity of the defective β-KSb₁₋₀.₅₄F₄₋₁.₆₂ material reached approximately 10⁻⁴ S cm⁻¹ at room temperature, a value two orders of magnitude higher than for the material sintered at a lower temperature of 490 K. elsevierpure.com

Characterization of Superionic Phase Transitions

Materials that exhibit a sharp increase in ionic conductivity over a relatively narrow temperature range are said to undergo a superionic phase transition. This transition is often associated with a structural change that creates a highly disordered sublattice for the mobile ions, facilitating rapid ion transport.

The ionic conductivity of this compound is highly dependent on temperature. For the defective β-KSb₁₋₀.₅₄F₄₋₁.₆₂, the conductivity increases significantly with temperature, reaching the order of 10⁻² S cm⁻¹ at 420 K. elsevierpure.com This value is characteristic of a superionic state and is a substantial improvement over its room temperature conductivity. This behavior indicates that thermal energy activates the hopping mechanism of the fluoride ions, allowing them to overcome the energy barriers for migration more easily. It is a common feature for solid-state fluoride ion conductors that they require heating to temperatures around or above 420 K to achieve ionic conductivities sufficient for applications like all-solid-state fluoride ion batteries. elsevierpure.com

Table 1: Temperature-Dependent Ionic Conductivity of Defective β-KSbF₄

| Temperature (K) | Ionic Conductivity (S cm⁻¹) |

| Room Temperature | ~ 1 x 10⁻⁴ |

| 420 | ~ 1 x 10⁻² |

Data sourced from research on defective β-KSb₁₋₀.₅₄F₄₋₁.₆₂ polycrystals. elsevierpure.com

While specific high-temperature crystallographic studies on KSbF₄'s superionic transition are not detailed in the provided context, analogies can be drawn from similar fluoride compounds. For instance, potassium tetrafluoroborate (B81430) (KBF₄) undergoes a phase transition from an orthorhombic structure to a disordered cubic phase at approximately 285 °C (558 K). nih.gov This transition to a higher symmetry, disordered structure is typical for the onset of superionic behavior, as the disorder in the anion sublattice creates a proliferation of pathways for ionic motion. nih.gov It is plausible that KSbF₄ undergoes a similar structural transformation to a more disordered, high-conductivity phase at elevated temperatures, which would explain the observed sharp increase in fluoride ion mobility and conductivity. The transition facilitates a state where the fluoride ions are quasi-molten within the rigid cationic sublattice.

Influence of Cationic Substitution (e.g., Rb, NH₄, Cs) on Fluoride Ion Transport

A common strategy to enhance ionic conductivity in solid electrolytes is through cationic substitution, or doping. By replacing the host cation with an ion of a different size, the crystal lattice can be expanded or strained, which can lower the energy landscape for ion migration and create more favorable pathways.

In this compound, substituting potassium (K⁺) with larger alkali metal ions like rubidium (Rb⁺) has proven to be an effective method for enhancing fluoride ion transport. elsevierpure.com Research into the K₁₋ₓRbₓSbF₄ system has shown that the ionic conductivity is strongly dependent on the chemical composition, with the conductivity being maximized at a substitution level of x = 0.15. elsevierpure.comresearchgate.net

At this optimal composition, K₀.₈₅Rb₀.₁₅SbF₄ exhibits a bulk fluoride ion conductivity of 1.01 x 10⁻⁴ S cm⁻¹ at room temperature. elsevierpure.comresearchgate.net This enhancement is attributed to the expansion of the crystal lattice caused by the larger ionic radius of Rb⁺ compared to K⁺, which effectively widens the conduction pathways for fluoride ions. This demonstrates that isovalent substitution can be a powerful tool for tuning the ionic transport properties of KSbF₄.

Table 2: Effect of Rubidium Substitution on Room Temperature Ionic Conductivity of KSbF₄

| Compound | Bulk Conductivity (σ_bulk) (S cm⁻¹) | Grain Boundary Conductivity (σ_GB) (S cm⁻¹) |

| K₀.₈₅Rb₀.₁₅SbF₄ | 1.01 x 10⁻⁴ | 4.80 x 10⁻⁵ |

Data sourced from studies on Rb-doped KSbF₄. elsevierpure.comresearchgate.net

Mentioned Chemical Compounds

| Chemical Name | Formula |

| This compound | KSbF₄ |

| Antimony Trifluoride | SbF₃ |

| Potassium Tetrafluoroborate | KBF₄ |

| Rubidium | Rb |

| Potassium | K |

| Antimony | Sb |

| Fluorine | F |

| Rubidium Tetrafluoroantimonate | RbSbF₄ |

Reactivity and Coordination Chemistry of the Tetrafluoroantimonate Iii Anion

Ligand Substitution Mechanisms within the [SbF₄]⁻ Anion

Ligand substitution reactions are fundamental to understanding the chemical behavior of coordination complexes. libretexts.org In the context of the [SbF₄]⁻ anion, these reactions involve the replacement of one or more fluoride (B91410) ligands by other ligands. The mechanisms of these substitutions can be broadly categorized into associative, dissociative, and interchange pathways. libretexts.orgresearchgate.net

Associative (A) Pathway: In an associative mechanism, the incoming ligand first binds to the central metal atom, forming an intermediate with a higher coordination number. libretexts.orgyoutube.com For the [SbF₄]⁻ anion, this would involve the formation of a transient pentacoordinate species, [SbF₄L]ⁿ⁻ (where L is the entering ligand). Subsequently, a fluoride ligand departs from this intermediate to yield the final product. csbsju.edu This pathway is characterized by a rate law that is dependent on the concentration of both the complex and the entering ligand. dalalinstitute.com Associative substitution is often favored in complexes that are coordinatively unsaturated. wikipedia.org

Dissociative (D) Pathway: Conversely, a dissociative mechanism begins with the cleavage of a metal-ligand bond, resulting in an intermediate with a lower coordination number. csbsju.eduwikipedia.org In the case of [SbF₄]⁻, this would involve the initial loss of a fluoride ion to form a transient [SbF₃] intermediate. This intermediate then rapidly reacts with the incoming ligand to form the product. libretexts.org The rate-determining step is the initial dissociation, and thus the reaction rate is typically independent of the entering ligand's concentration. wikipedia.org Dissociative pathways are more common for coordinatively saturated complexes. wikipedia.org

Interchange (I) Pathway: An interchange mechanism is a concerted process where the bond to the incoming ligand is formed as the bond to the leaving group is broken, without the formation of a distinct intermediate. libretexts.org This pathway is further classified as either associative interchange (Iₐ) or dissociative interchange (Iₐ), depending on the degree of bond formation with the incoming ligand in the transition state. libretexts.org If the transition state is characterized by significant bonding to the entering ligand, it is termed Iₐ. libretexts.org

| Substitution Pathway | Description | Intermediate Coordination Number | Rate Dependence on Entering Ligand |

| Associative (A) | Incoming ligand binds first, then the leaving group departs. libretexts.orgcsbsju.edu | Increases libretexts.org | Dependent dalalinstitute.com |

| Dissociative (D) | Leaving group departs first, then the incoming ligand binds. csbsju.eduwikipedia.org | Decreases libretexts.org | Independent wikipedia.org |

| Interchange (I) | Bonds are made and broken in a concerted fashion. libretexts.org | No distinct intermediate | Varies (Iₐ or Iₐ) libretexts.org |

The kinetics of ligand exchange reactions in antimony(III) fluoro complexes are influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and temperature. solubilityofthings.com For associative pathways, the rate of reaction is expected to increase with the concentration of the entering ligand. csbsju.edu The thermodynamics of these reactions are governed by the relative bond strengths of the antimony-ligand bonds and the stability of the free ligands in solution. libretexts.org

The entropy of activation (ΔS‡) provides insight into the mechanism. Associative substitutions typically have a negative ΔS‡ due to the ordering of the system in the formation of the higher-coordinate intermediate. dalalinstitute.comlibretexts.org In contrast, dissociative mechanisms generally exhibit a positive ΔS‡ because the dissociation of a ligand in the rate-determining step leads to an increase in disorder. wikipedia.org

The chelate effect is a significant thermodynamic consideration. Complexes formed with multidentate ligands (chelates) are generally more stable than those with monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change upon the displacement of multiple monodentate ligands by a single multidentate ligand, which increases the number of free species in the system. libretexts.org

| Parameter | Associative Pathway | Dissociative Pathway |

| Rate Law | Second-order (depends on [complex] and [entering ligand]) dalalinstitute.com | First-order (depends only on [complex]) libretexts.org |

| Entropy of Activation (ΔS‡) | Negative dalalinstitute.comlibretexts.org | Positive wikipedia.org |

Hydrolysis Reactions and Mechanistic Aspects

The hydrolysis of tetrafluoroantimonate(III) involves the reaction of the [SbF₄]⁻ anion with water, leading to the replacement of fluoride ligands with hydroxide (B78521) or oxide ions. The presence of the stereochemically active lone pair on the antimony(III) center is expected to influence the geometry of the hydrolysis products. The mechanism of hydrolysis can proceed through pathways similar to other ligand substitution reactions, with the initial step likely being the coordination of a water molecule to the antimony center. The pH of the solution can play a critical role; for instance, in some metal complexes, hydrolysis is preceded by deprotonation of a coordinated water molecule, a process known as the Sₙ1CB (Substitution Nucleophilic Monomolecular Conjugate Base) mechanism. wikipedia.org For antimony(III), an increase in pH can lead to the formation of various hydroxo- and oxo-fluoroantimonate(III) species.

Oxidation-Reduction Chemistry of Antimony(III) in Fluoro Complexes

Antimony can exist in stable +III and +V oxidation states. mdpi.com The redox chemistry of antimony(III) in fluoro complexes involves the conversion between Sb(III) and Sb(V). This transformation can be achieved through chemical or electrochemical methods. The introduction of electron-withdrawing ligands, such as fluoride, can increase the Lewis acidity of the antimony center. mdpi.com The redox potential of the Sb(V)/Sb(III) couple is influenced by the coordination environment. In some cases, the redox process can be reversible. chemistryviews.org For example, the reaction of certain antimony(V) compounds with phosphine (B1218219) selenides results in the reduction of antimony and the formation of diphosphonium diselenides, a process that can be reversed by the addition of the Sb(III) starting material. chemistryviews.org

Formation of Mixed-Ligand and Mixed-Valence Antimony Fluoride Complexes

The [SbF₄]⁻ anion can undergo ligand substitution to form mixed-ligand complexes of the type [SbFₓLᵧ]ⁿ⁻, where L is a different ligand. The formation of these complexes depends on the relative donor strengths of the ligands and the reaction conditions. For example, antimony(III) is known to form stable complexes with ligands containing sulfur donor atoms, such as thiolates. nih.gov

Mixed-valence antimony compounds, containing both Sb(III) and Sb(V) centers, are also known. These complexes exhibit interesting structural and electronic properties. An example in a related element's chemistry is gold(I,III) chloride, which is a known mixed-valence complex. wikipedia.org The formation of such compounds with fluoride as a bridging or terminal ligand is a possibility in antimony chemistry.

Advanced Insights into the Stereochemistry of Antimony(III) Fluoro Complexes (e.g., Lone Pair Influence)

In the [SbF₄]⁻ anion, the lone pair leads to a distortion of the expected tetrahedral geometry. The actual geometry is often described as a pseudo-trigonal bipyramidal structure, with the lone pair occupying one of the equatorial positions. This arrangement results in a see-saw molecular geometry for the four fluoride ligands. The influence of the lone pair is also evident in the crystal packing of related compounds like AsF₃, where the lone pair plays a paramount role in the molecular architecture. mdpi.com The stereochemical activity of the lone pair can also affect the optical properties of materials containing Sb(III), as seen in antimony(III) oxalate (B1200264) fluorides where the distorted polyhedra contribute to birefringence. rsc.org

Advanced Applications and Future Directions in Materials Science

Potassium Tetrafluoroantimonate as a Solid Electrolyte in Advanced Battery Technologies

The most prominent application explored for this compound is as a solid-state electrolyte in all-solid-state fluoride-ion batteries (FIBs). researchgate.net These batteries are considered a promising post-lithium-ion technology due to their potential for high energy density and enhanced safety. researchgate.netresearchgate.netelsevierpure.com The viability of FIBs hinges on the development of solid electrolytes that exhibit high ionic conductivity at ambient temperatures, and β-KSbF₄ has emerged as a promising candidate. researchgate.netelsevierpure.com It possesses a reasonable level of ionic conductivity and a relatively wide electrochemical stability window at room temperature. researchgate.net While many typical solid-state fluoride (B91410) electrolytes have room-temperature conductivities below 10⁻⁶ S cm⁻¹, certain preparations of β-KSbF₄ have achieved significantly higher values, making it a focal point of research. researchgate.netresearchgate.net

In the context of FIBs, KSbF₄ functions as a solid medium for transporting fluoride ions (F⁻) between the anode and cathode during the charge and discharge cycles. The core principle of its conductivity lies in the mobility of F⁻ ions through its crystal lattice. researchgate.net Research indicates that the ionic conduction behavior within β-KSbF₄ is primarily governed by a hopping mechanism. researchgate.net This process is facilitated by the presence of fluorine vacancies in the crystal structure. researchgate.net

The ionic conductivity is a product of carrier concentration and hopping frequency. Studies on β-KSbF₄ synthesized via a solid-state route have shown that as temperature increases, the hopping frequency rises in tandem with ionic conductivity, while the carrier concentration remains nearly constant. researchgate.net This suggests that the thermally activated hopping of fluoride ions into adjacent vacancies is the dominant factor responsible for ionic transport. researchgate.net Above a certain temperature (423 K), KSbF₄ can exhibit superionic behavior, characterized by exceptionally fast diffusion of fluoride ions. researchgate.net

A significant challenge for solid-state electrolytes is that the total ionic conductivity of a polycrystalline material is often limited by high resistance at the grain boundaries, which can be one to three orders of magnitude lower than the conductivity within the bulk crystal grains. To harness the full potential of KSbF₄, several optimization strategies are being explored.

Doping and Solid Solutions: One effective method is the creation of solid solutions by doping the parent material. For instance, doping KSbF₄ with rubidium (Rb) to form K₁₋ₓRbₓSbF₄ has been shown to expand the F⁻ ion conduction pathways. researchgate.netelsevierpure.com Research found that the ionic conductivity is highly dependent on the chemical composition, with the conductivity maximized at a specific doping concentration (x = 0.15). researchgate.netelsevierpure.com This optimization significantly improved both the bulk and grain boundary conductivity. researchgate.netelsevierpure.com

Defect Engineering: The introduction of lattice defects can drastically increase F⁻ ion conductivity. researchgate.net A heat treatment of β-KSbF₄ just below its melting point (550 K) has been proposed as a method to introduce a significant number of lattice defects, specifically fluorine vacancies, which are crucial for the ion hopping mechanism. researchgate.net

Synthesis and Processing: The synthesis route itself plays a critical role. A simple solid-state synthesis has been used to produce β-KSbF₄ with an ionic conductivity of 1.04 × 10⁻⁴ S cm⁻¹ at 30°C. researchgate.net In contrast, older methods often required the use of highly toxic hydrofluoric acid. researchgate.net Furthermore, the particle size of precursors used in solid-state synthesis can influence the microstructure and performance of the final material. researchgate.net

The table below summarizes reported ionic conductivity values for KSbF₄ and its doped variants, highlighting the success of optimization strategies.

| Compound | Form | Temperature | Conductivity (S cm⁻¹) | Reference |

| β-KSbF₄ | Polycrystalline | 30°C | 1.04 × 10⁻⁴ | researchgate.net |

| K₀.₈₅Rb₀.₁₅SbF₄ (Bulk) | Polycrystalline | Room Temp. | 1.01 × 10⁻⁴ | researchgate.netelsevierpure.com |

| K₀.₈₅Rb₀.₁₅SbF₄ (Grain Boundary) | Polycrystalline | Room Temp. | 4.80 × 10⁻⁵ | researchgate.netelsevierpure.com |

| K₀.₇(NH₄)₀.₃SbF₄ | Solid Solution | ~177°C (450 K) | > 10⁻³ | researchgate.net |

An all-solid-state FIB has been successfully assembled using a β-KSbF₄ electrolyte with a silver (Ag) cathode and a lead-lead fluoride (Pb-PbF₂) anode, demonstrating reversible charge and discharge capabilities. researchgate.net The cell delivered an initial discharge capacity of 108.4 mAh g⁻¹, though it experienced decay over subsequent cycles, indicating that challenges such as electrolyte/electrode interface deterioration still need to be addressed. researchgate.net

Potential in Other Energy Storage and Conversion Systems

While FIBs are the primary focus, the high ionic conductivity of KSbF₄ and its derivatives, particularly at elevated temperatures, suggests their potential for use as solid electrolytes in a variety of other electrochemical devices and systems. researchgate.net Solid solutions based on KSbF₄, which can reach conductivities in the range of 10⁻³ to 10⁻² S cm⁻¹ between 400–550 K, are considered promising platforms for the synthesis of new functional materials for such applications. researchgate.net

Role as a Precursor in Inorganic Materials Synthesis

This compound itself can be synthesized from precursor compounds. It is effectively a double salt of potassium fluoride (KF) and antimony trifluoride (SbF₃). researchgate.net Synthesis can be achieved through methods such as liquid-phase reactions or simpler solid-state routes using these precursors. researchgate.netresearchgate.net

Furthermore, KSbF₄ serves as the parent compound for creating more complex solid solutions with tailored properties. For example, solid solutions of K₀.₇M₀.₃SbF₄ (where M is Rubidium or Ammonium) are prepared by evaporating aqueous solutions containing stoichiometric molar mixtures of the respective fluoride precursors (e.g., KF, RbF, and SbF₃). researchgate.net

Emerging Applications in Solid-State Chemistry

Beyond its role as an ion conductor, interest in this compound crystals has been noted for its "unusual electro-optic properties," suggesting a potential area for future applications outside of energy storage. researchgate.net

A significant aspect of its study in solid-state chemistry involves the characterization of its different polymorphs. At least two polymorphs, α-KSbF₄ and β-KSbF₄, are known. researchgate.net The β-polymorph, which can be synthesized directly, crystallizes in the orthorhombic Pmn2₁ space group. researchgate.net Its structure is characterized by dimer complex anions, [Sb₂F₈]²⁻. researchgate.net This contrasts with the previously described α-KSbF₄ polymorph, which is built from tetrameric [Sb₄F₁₆]⁴⁻ complexes. researchgate.net Understanding these structural details is fundamental to explaining the material's physical and chemical properties.

Future Research Avenues and Untapped Potential

The current body of research on this compound points toward several promising avenues for future investigation. A primary goal remains the further enhancement of room-temperature ionic conductivity to make low-temperature operation of FIBs more practical. researchgate.netelsevierpure.com This involves continued exploration of doping strategies and advanced synthesis techniques to control crystal structure and minimize grain boundary resistance.

Another critical research direction is improving the long-term stability of the interface between the KSbF₄ electrolyte and the electrodes, as degradation at this interface is a key mechanism of capacity decay in test cells. researchgate.net The development of cost-effective and safer synthesis routes that avoid hazardous reagents like hydrofluoric acid is also a priority for practical applications. researchgate.net

Finally, the untapped potential of KSbF₄ in fields outside of batteries, particularly the exploration of its noted electro-optic properties, represents a significant opportunity for new discoveries and applications in materials science. researchgate.net

Q & A

Q. What are the established synthetic routes for potassium tetrafluoroantimonate, and how do reaction conditions influence yield?

this compound (KSbF₄) can be synthesized via:

- Reaction of potassium pyroantimonate (K₂H₂Sb₂O₇) with hydrogen fluoride (HF): This method requires careful control of HF concentration and temperature to avoid side reactions. Excess HF may lead to overfluorination, while insufficient HF results in incomplete conversion .

- Reaction of antimony pentafluoride (SbF₅) with potassium hexafluoromanganate (K₂MnF₆): This route demands inert atmospheres (e.g., argon) to prevent hydrolysis of SbF₅. Stoichiometric ratios (1:1 SbF₅:K₂MnF₆) and reflux conditions (~100°C) optimize yield . Methodological Tip: Use thermogravimetric analysis (TGA) to monitor reaction progress and X-ray diffraction (XRD) for phase purity validation.

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

- X-ray Diffraction (XRD): Confirms crystalline structure by matching peaks to reference patterns (e.g., ICSD database) .

- Ion Chromatography (IC): Quantifies fluoride ion content to verify stoichiometry .

- Precipitation Tests: As per pharmacopeial standards, dissolve 0.1 g in water, add K₂CO₃ solution, and observe absence of precipitate. Subsequent addition of potassium pyroantimonate solution under controlled cooling yields a dense white precipitate, confirming antimony content .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

Literature often conflicts on solubility (e.g., 2 g/L vs. <1 g/L at 20°C). To resolve this:

- Standardize solvent purity (e.g., deionized water with conductivity <1 µS/cm).

- Use dynamic light scattering (DLS) to detect colloidal suspensions mistaken for solubility .

- Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for antimony ion quantification .

Advanced Research Questions

Q. What mechanistic insights exist for the fluorination of antimony precursors in this compound synthesis?

The fluorination of K₂H₂Sb₂O₇ with HF proceeds via a stepwise replacement of oxide ligands by fluoride. In situ Raman spectroscopy reveals intermediate Sb–O–F species, with reaction kinetics following a second-order rate law. Activation energy (Eₐ) ranges from 45–60 kJ/mol, depending on HF partial pressure . Key variables:

- Temperature (>80°C accelerates ligand substitution).

- HF gas flow rate (optimal: 0.5 L/min to avoid SbF₅ formation).

Q. How can computational chemistry aid in predicting the thermodynamic stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP level) predict:

Q. What strategies mitigate antimony leaching in catalytic applications of this compound?

Leaching arises from hydrolysis under acidic conditions. Mitigation approaches include:

- Coordination stabilization: Add ligands (e.g., pyridine) to form Sb–N bonds, reducing hydrolysis susceptibility .

- Support immobilization: Graft KSbF₄ onto mesoporous silica (e.g., SBA-15) to limit contact with aqueous media. Characterize leaching via ICP-MS after 24-hour reflux in 0.1 M HCl .

Contradiction Analysis and Troubleshooting

Q. Why do some studies report catalytic activity loss in KSbF₄-mediated reactions, while others observe stability?

Contradictions often stem from:

- Moisture content: Trace H₂O (>50 ppm) hydrolyzes KSbF₄ to Sb₂O₃, deactivating catalysts. Use Karl Fischer titration to quantify moisture in reaction solvents .

- Particle size: Nanoparticulate KSbF₄ (≤50 nm) exhibits higher surface area and reactivity but is prone to aggregation. Use TEM to assess morphology pre/post-reaction .

Q. How to address inconsistent NMR spectra for fluorine environments in KSbF₄?

¹⁹F NMR signals may split due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.